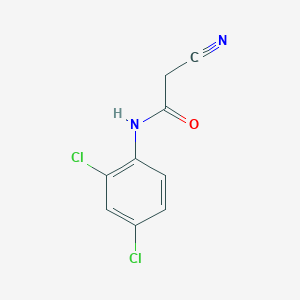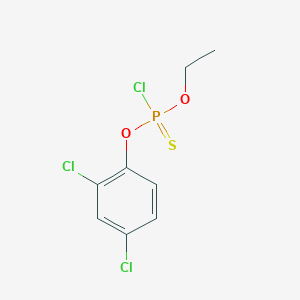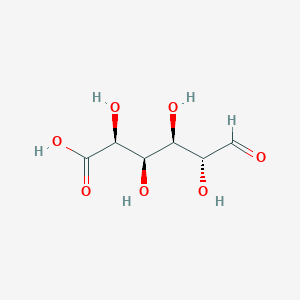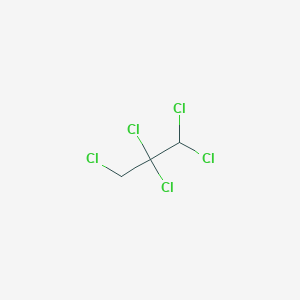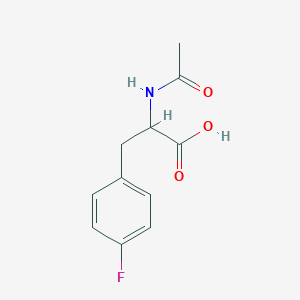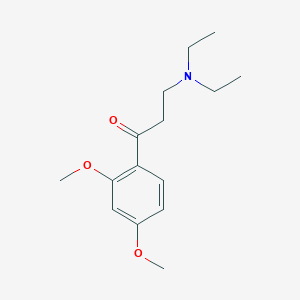
Propiophenone, 3-diethylamino-2',4'-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propiophenone, 3-diethylamino-2',4'-dimethoxy- is a synthetic compound with potential applications in scientific research. It is a derivative of propiophenone and belongs to the class of phenethylamines. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of propiophenone, 3-diethylamino-2',4'-dimethoxy-, is not fully understood. However, it is believed to act as a modulator of protein-protein interactions. This compound can bind to proteins and alter their conformation, leading to changes in their activity. Additionally, propiophenone, 3-diethylamino-2',4'-dimethoxy-, can interact with nucleic acids and inhibit their function.
Effets Biochimiques Et Physiologiques
Propiophenone, 3-diethylamino-2',4'-dimethoxy-, has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Additionally, this compound can induce apoptosis in cancer cells and has been studied for its potential use in cancer therapy. Propiophenone, 3-diethylamino-2',4'-dimethoxy-, has also been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
Propiophenone, 3-diethylamino-2',4'-dimethoxy-, has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, its fluorescence properties make it a useful tool for studying protein-protein interactions. However, this compound has some limitations. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation. Additionally, propiophenone, 3-diethylamino-2',4'-dimethoxy-, may not be suitable for all types of experiments.
Orientations Futures
There are several future directions for research on propiophenone, 3-diethylamino-2',4'-dimethoxy-. One area of interest is its potential use as a fluorescent probe for detecting biomolecules in living cells. Additionally, further studies are needed to fully understand its mechanism of action and to identify its potential off-target effects. Propiophenone, 3-diethylamino-2',4'-dimethoxy-, may also have potential applications in drug discovery, and further studies are needed to explore this possibility. Overall, propiophenone, 3-diethylamino-2',4'-dimethoxy-, is a promising compound with potential applications in scientific research.
Méthodes De Synthèse
Propiophenone, 3-diethylamino-2',4'-dimethoxy-, can be synthesized by reacting propiophenone with diethylamine and paraformaldehyde in the presence of hydrochloric acid. The reaction takes place under reflux conditions for several hours, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
Propiophenone, 3-diethylamino-2',4'-dimethoxy-, has potential applications in scientific research. It has been studied for its potential use as a fluorescent probe for detecting biological molecules. This compound can bind to proteins and nucleic acids, and its fluorescence properties can be used to monitor the interactions between these molecules. Additionally, propiophenone, 3-diethylamino-2',4'-dimethoxy-, has been studied for its potential use in drug discovery. It can act as a lead compound for developing new drugs that target specific biological pathways.
Propriétés
Numéro CAS |
18703-87-2 |
|---|---|
Nom du produit |
Propiophenone, 3-diethylamino-2',4'-dimethoxy- |
Formule moléculaire |
C15H23NO3 |
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
3-(diethylamino)-1-(2,4-dimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C15H23NO3/c1-5-16(6-2)10-9-14(17)13-8-7-12(18-3)11-15(13)19-4/h7-8,11H,5-6,9-10H2,1-4H3 |
Clé InChI |
WKIDFGBGJKIOSW-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(=O)C1=C(C=C(C=C1)OC)OC |
SMILES canonique |
CCN(CC)CCC(=O)C1=C(C=C(C=C1)OC)OC |
Autres numéros CAS |
18703-87-2 |
Synonymes |
3-(Diethylamino)-1-(2,4-dimethoxyphenyl)-1-propanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



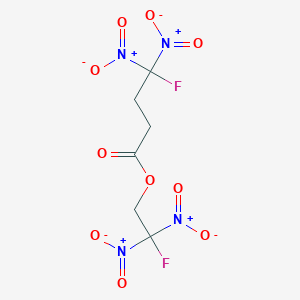
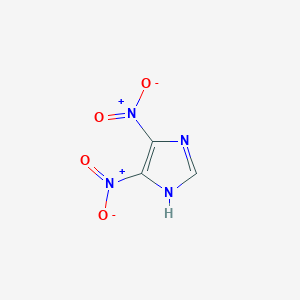
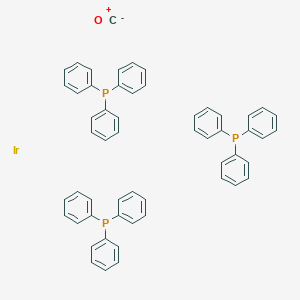
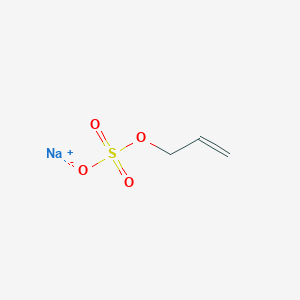

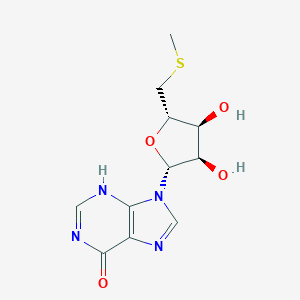
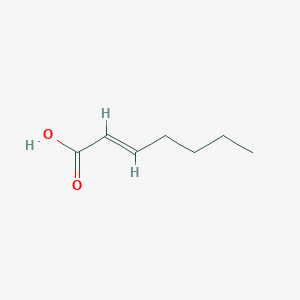
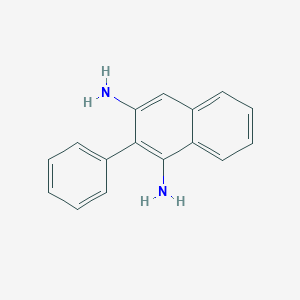
![4-[2-(Trichlorosilyl)ethyl]pyridine](/img/structure/B100377.png)
